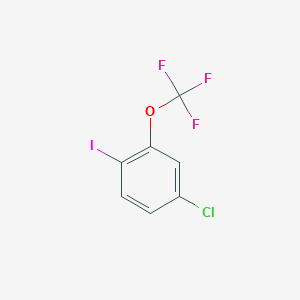

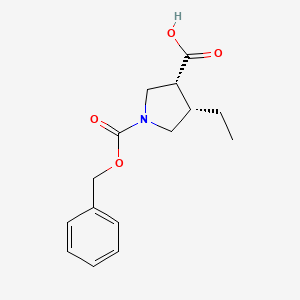

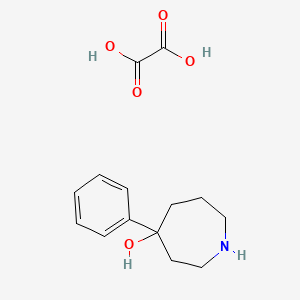

![molecular formula C11H12N4O3 B1459630 Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706435-73-5](/img/structure/B1459630.png)

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Overview

Description

“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a chemical compound with the molecular formula C11H12N4O3. It is a derivative of tetrazole, a class of compounds that have attracted much attention in medicinal chemistry .

Molecular Structure Analysis

The tetrazole ring in “this compound” is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles, including “this compound”, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 248.24 g/mol. Tetrazoles show melting point temperatures at 155–157°C . They dissolve in water, acetonitrile, etc .Scientific Research Applications

Herbicidal and Plant Growth Regulation Properties

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate, a derivative of dichlofop-methyl, has been studied for its herbicidal properties and its effects on plant growth. Shimabukuro et al. (1978) found that dichlofop-methyl inhibits auxin-stimulated elongation in oat and wheat coleoptile segments, functioning as a strong auxin antagonist. This characteristic makes it an effective herbicide for controlling certain plant species while having minimal impact on others, like wheat (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Metabolic Pathway Analysis in Bacterial Systems

The compound has been linked to studies exploring novel metabolic pathways in bacteria. Spivack et al. (1994) discovered that a Gram-negative bacterium metabolizes Bisphenol A via a pathway involving oxidative skeletal rearrangement, which is relevant to understanding environmental degradation of synthetic compounds (Spivack, Leib, & Lobos, 1994).

Synthetic Chemistry and Molecular Structure Analysis

In synthetic chemistry, the compound has been utilized in the development of new molecules. Flores et al. (2014) reported efficient heterocyclization processes using similar molecules to create new glutamate-like derivatives. Their research highlights the synthetic versatility of these compounds (Flores, Piovesan, Pizzuti, Flores, Malavolta, & Martins, 2014). Similarly, Nakamura et al. (1993) explored the synthesis of tetrazolyl derivatives for glycosylation processes, showcasing the compound's utility in complex organic syntheses (Nakamura, Takeda, Takayanagi, Asai, Ibata, & Ogura, 1993).

Pharmacological Research

While specific pharmacological applications of this compound are not directly mentioned, related compounds have been studied for potential medicinal applications. For instance, Lee et al. (2004) synthesized aryloxypropanolamine derivatives, including a structurally similar compound, for potential anti-diabetic properties (Lee, Yang, Ha, Choi, & Cheon, 2004).

Environmental and Analytical Chemistry

The compound's derivatives are also significant in environmental and analytical chemistry. Nuhu et al. (2012) developed a method for determining phenoxy herbicides in water, showcasing the importance of such compounds in environmental monitoring and safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Safety and Hazards

Future Directions

Tetrazoles have been used in a wide range of important products such as propellants, explosives, and many drugs . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future research directions could focus on exploring more potential applications of tetrazoles in various fields.

Biochemical Analysis

Biochemical Properties

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in its structure can form non-covalent interactions with enzymes, enhancing its bioavailability and stability . This compound has been shown to interact with enzymes such as P38 MAP kinase, which is involved in inflammatory responses . The nature of these interactions often involves hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling proteins, leading to changes in gene expression patterns . For instance, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The tetrazole ring in the compound’s structure allows it to form stable complexes with enzymes and receptors through hydrogen bonding and π-π interactions . This binding can lead to the inhibition or activation of enzyme activity, depending on the specific target. For example, its interaction with P38 MAP kinase results in the modulation of inflammatory signaling pathways . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity . The compound’s stability and activity may be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The tetrazole ring in its structure can undergo metabolic transformations, leading to the formation of metabolites that retain biological activity . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilicity, conferred by the tetrazole ring, allows it to penetrate cell membranes and accumulate in specific cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s accessibility to target biomolecules and its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes, receptors, and transcription factors . This localization is essential for its activity, as it allows the compound to modulate cellular processes at the molecular level .

properties

IUPAC Name |

methyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-8(11(16)17-2)18-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABFEAFDLKWFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

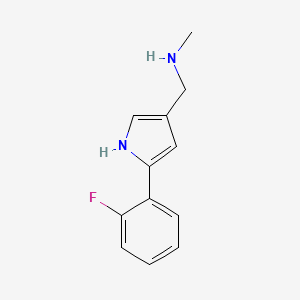

![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)

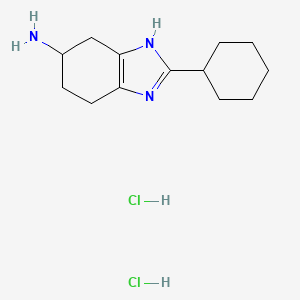

![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)

amine dihydrochloride](/img/structure/B1459565.png)

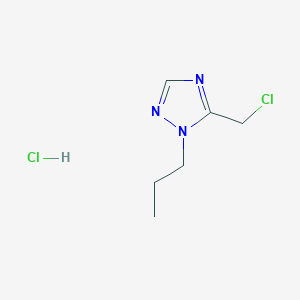

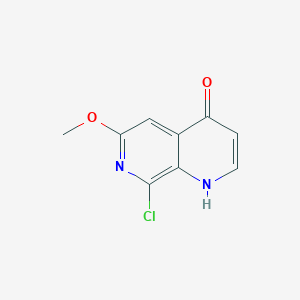

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)